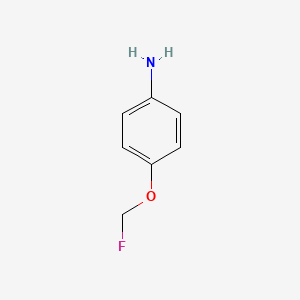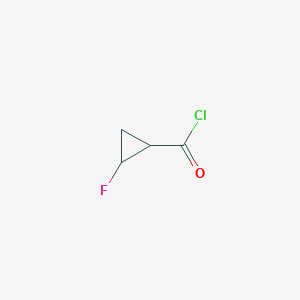
1,1,1,4,4,4-Hexafluoro-2-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexafluoro-2-methoxybutane, or HFB, is a fluorinated hydrocarbon compound that has a wide range of uses in scientific research and industry. HFB has been used in a variety of applications, including as a solvent for organic reactions, as a reagent for the synthesis of organic compounds, and as a reactant in the production of specialty chemicals. HFB has also been used in the production of pharmaceuticals, as well as in the manufacture of electronic components. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells.
Wissenschaftliche Forschungsanwendungen
HFB has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent for the synthesis of organic compounds. HFB has also been used as a reactant in the production of specialty chemicals, such as perfluoroalkylated compounds. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells. HFB has also been used as a model compound in studies of the structure and properties of fluorinated hydrocarbons, as well as in studies of the thermodynamic and kinetic properties of chemical reactions.
Wirkmechanismus
The mechanism of action of HFB is not fully understood, but it is believed to involve the formation of a reactive intermediate that is able to undergo further reactions with other molecules. This reactive intermediate is believed to be a species known as a “hexafluorobutane radical”, which is formed through the homolytic cleavage of the carbon-fluorine bond of HFB. This radical is then able to undergo further reactions with other molecules, such as the formation of new carbon-fluorine bonds or the formation of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of HFB are not well understood, but it is believed that HFB may have some toxic effects on the human body. In particular, HFB has been found to be toxic to the liver and kidneys, and has been linked to an increased risk of developing cancer. In addition, HFB has been found to be an irritant to the eyes, skin, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using HFB in laboratory experiments is its low toxicity and relatively low cost. HFB is also relatively easy to handle and store, as it is a liquid at room temperature. However, there are some limitations to using HFB in laboratory experiments. For example, HFB is a highly reactive compound, and therefore must be handled with care to prevent unwanted reactions. In addition, HFB is a volatile compound and can easily evaporate, making it difficult to accurately measure and control the concentration of HFB in a reaction.
Zukünftige Richtungen
There are a number of potential future directions for the study and use of HFB. One potential direction is the development of new applications for HFB, such as its use as a fuel or as a component of fuel cells. Another potential direction is the further study of the biochemical and physiological effects of HFB, in order to better understand its potential toxicity and to develop methods for mitigating its toxic effects. Finally, further research into the mechanism of action of HFB could lead to the development of new synthetic methods for producing organic compounds.
Synthesemethoden
HFB is synthesized by the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene (HFBene) with methanol in the presence of a catalyst. The reaction is typically carried out at temperatures between 100-140°C, with the reaction rate and yield of the desired product being dependent on the type of catalyst used. Common catalysts used for this reaction include palladium, ruthenium, and nickel compounds. The reaction of HFBene with methanol yields HFB as the major product, with minor amounts of other reaction byproducts such as 1,1,1,4,4,4-hexafluorobutane (HFBane) and 1,1,1,4,4,4-hexafluorobut-2-ol (HFBol).
Eigenschaften
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUXCFUAMDVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-methoxybutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



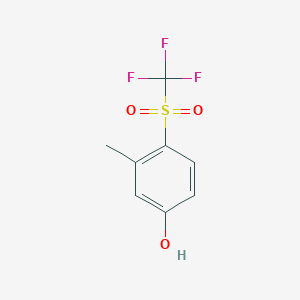

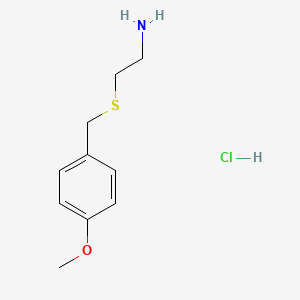





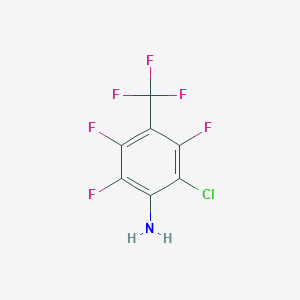
![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
